molecular formula C22H24N6O B5655913 (1S*,5R*)-3-(pyridin-3-ylmethyl)-6-[3-(4H-1,2,4-triazol-4-yl)benzoyl]-3,6-diazabicyclo[3.2.2]nonane

(1S*,5R*)-3-(pyridin-3-ylmethyl)-6-[3-(4H-1,2,4-triazol-4-yl)benzoyl]-3,6-diazabicyclo[3.2.2]nonane

Cat. No. B5655913
M. Wt: 388.5 g/mol
InChI Key: GGUGMGMZBSBIPU-GHTZIAJQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical processes that yield novel structures with potential therapeutic applications. For example, the discovery of CP-810,123, a compound with a somewhat similar structure, involves strategic synthesis and SAR development to target cognitive disorders in conditions like schizophrenia and Alzheimer's disease. This process showcases the intricate synthesis techniques employed to create such complex molecules (O’Donnell et al., 2010).

Molecular Structure Analysis

The molecular structure of similar compounds is carefully analyzed through crystallography and spectroscopy. Studies like the forced twin-chair conformation analysis of 7-benzoyl- and 7-phenylacetyl-r-2,c-4,t-6,t-8-tetraphenyl-3-thia-7-azabicyclo[3.3.1]nonanes reveal the complex interactions and conformations within these molecules, providing insights into their potential chemical behavior and applications (Sakthivel & Jeyaraman, 2010).

Chemical Reactions and Properties

The chemical properties of these compounds are characterized by their reactivity and potential for forming diverse chemical bonds. For instance, the study on the vaporization enthalpies of related heterocyclic compounds highlights the self-association tendencies of these molecules, which is crucial for understanding their chemical reactivity and potential applications (Lipkind et al., 2011).

properties

IUPAC Name

[(1S,5R)-3-(pyridin-3-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-6-yl]-[3-(1,2,4-triazol-4-yl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N6O/c29-22(19-4-1-5-20(9-19)27-15-24-25-16-27)28-13-18-6-7-21(28)14-26(12-18)11-17-3-2-8-23-10-17/h1-5,8-10,15-16,18,21H,6-7,11-14H2/t18-,21+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGUGMGMZBSBIPU-GHTZIAJQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC1CN2C(=O)C3=CC(=CC=C3)N4C=NN=C4)CC5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2CN(C[C@H]1CN2C(=O)C3=CC(=CC=C3)N4C=NN=C4)CC5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S*,5R*)-3-(pyridin-3-ylmethyl)-6-[3-(4H-1,2,4-triazol-4-yl)benzoyl]-3,6-diazabicyclo[3.2.2]nonane

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